molecular formula C18H23NO4 B6026061 3-amino-2-[(3,4-diethoxyphenyl)acetyl]cyclohex-2-en-1-one

3-amino-2-[(3,4-diethoxyphenyl)acetyl]cyclohex-2-en-1-one

Cat. No. B6026061
M. Wt: 317.4 g/mol
InChI Key: FGXYODKDQGCPRE-MKNRAYGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-2-[(3,4-diethoxyphenyl)acetyl]cyclohex-2-en-1-one, also known as DEPAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DEPAC belongs to the class of cyclohexenone compounds and has been studied for its unique properties and potential therapeutic uses.

Scientific Research Applications

3-amino-2-[(3,4-diethoxyphenyl)acetyl]cyclohex-2-en-1-one has been studied for its potential applications in drug discovery and development. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as hepatitis C.

Mechanism of Action

The mechanism of action of 3-amino-2-[(3,4-diethoxyphenyl)acetyl]cyclohex-2-en-1-one is not fully understood, but it is believed to be related to its ability to modulate the activity of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By modulating these enzymes, this compound can affect cellular processes such as inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis in cancer cells by activating caspases, a family of enzymes involved in the programmed cell death pathway. In addition, this compound has been shown to inhibit the replication of viruses such as hepatitis C by targeting the viral protease.

Advantages and Limitations for Lab Experiments

3-amino-2-[(3,4-diethoxyphenyl)acetyl]cyclohex-2-en-1-one has several advantages for lab experiments. It is stable and can be synthesized in high yield and purity, making it suitable for large-scale production. This compound has also been shown to have low toxicity in vitro, making it a promising candidate for further development. However, this compound has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for in vitro studies. This compound also has poor bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 3-amino-2-[(3,4-diethoxyphenyl)acetyl]cyclohex-2-en-1-one. One area of interest is the development of this compound derivatives with improved bioavailability and pharmacokinetic properties. Another area of interest is the investigation of the molecular targets of this compound and its mechanism of action. Further studies are also needed to determine the efficacy of this compound in vivo and its potential applications in the treatment of human diseases.
Conclusion:
In conclusion, this compound is a promising compound for drug discovery and development. Its unique properties and potential therapeutic uses have attracted the attention of the scientific community. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its derivatives in the treatment of human diseases.

Synthesis Methods

The synthesis of 3-amino-2-[(3,4-diethoxyphenyl)acetyl]cyclohex-2-en-1-one involves the reaction of 3,4-diethoxybenzaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydroxylamine hydrochloride to obtain this compound. This method has been optimized for high yield and purity, making it suitable for large-scale production.

properties

IUPAC Name

(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-3-iminocyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-3-22-16-9-8-12(11-17(16)23-4-2)10-15(21)18-13(19)6-5-7-14(18)20/h8-9,11,19,21H,3-7,10H2,1-2H3/b18-15-,19-13?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXYODKDQGCPRE-MKNRAYGDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=C2C(=N)CCCC2=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C/C(=C/2\C(=N)CCCC2=O)/O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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